molecular formula C10H20N2O4S B2691414 Tert-butyl (3S)-3-sulfamoylpiperidine-1-carboxylate CAS No. 2165518-75-0

Tert-butyl (3S)-3-sulfamoylpiperidine-1-carboxylate

Cat. No. B2691414
CAS RN: 2165518-75-0
M. Wt: 264.34
InChI Key: SCXXNCYVUUIURI-QMMMGPOBSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “Tert-butyl (3S)-3-sulfamoylpiperidine-1-carboxylate” often involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs can be used as starting materials in various synthesis processes, such as dipeptide synthesis .

Scientific Research Applications

Asymmetric Synthesis of Amines

Tert-butyl (3S)-3-sulfamoylpiperidine-1-carboxylate plays a significant role in the asymmetric synthesis of amines. N-tert-Butanesulfinyl aldimines and ketimines, derived from tert-butanesulfinamide, act as versatile intermediates for this purpose. The tert-butanesulfinyl group not only activates the imines for the addition of various nucleophiles but also serves as a chiral directing group. This methodology enables the efficient synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. These compounds are crucial in medicinal chemistry for the development of new drugs and understanding biological processes (Ellman, Owens, & Tang, 2002).

Catalytic Activity in Asymmetric Reactions

Another significant application is in catalytic asymmetric reactions. Axially chiral dicarboxylic acid, developed from tert-butyl (3S)-3-sulfamoylpiperidine-1-carboxylate, has shown remarkable catalytic activity in asymmetric Mannich-type reactions. This catalytic system has demonstrated its versatility by achieving high enantioselectivities in the synthesis of chiral β-amino phosphonates and β-amino sulfones. The unique internal hydrogen bonding of the axially chiral dicarboxylic acid plays a crucial role in its acidity and catalytic efficiency, making it an invaluable tool in organic synthesis (Hashimoto, Kimura, Nakatsu, & Maruoka, 2011).

Novel Precatalyst for Sulfenate Anions

Tert-butyl phenyl sulfoxide, derived from tert-butyl (3S)-3-sulfamoylpiperidine-1-carboxylate, has been used as a traceless precatalyst for generating sulfenate anions. This approach has facilitated the coupling of benzyl halides to trans-stilbenes, showcasing the compound's utility in simplifying product isolation and enhancing the purity of synthetic reactions. The development of such precatalysts is crucial for advancing synthetic methodologies and creating more efficient chemical processes (Zhang, Jia, Sagamanova, Pericàs, & Walsh, 2015).

Chemical Synthesis and Organic Transformations

The compound has been employed in various synthetic applications, such as palladium-catalyzed coupling reactions, kinetic resolution of racemic carboxylic acids, and one-pot esterification and Ritter reactions. These applications highlight its versatility in facilitating a range of chemical transformations, including the synthesis of protected 1,2-amino alcohols and the efficient preparation of quinoxaline-3-carbonyl compounds, which are key structural motifs in bioactive natural products and synthetic drugs. The ability to manipulate this compound in chemical synthesis underscores its value in the development of novel organic compounds and materials (Wustrow & Wise, 1991); (Ishihara, Kosugi, Umemura, & Sakakura, 2008); (Dawar, Raju, & Ramakrishna, 2011).

Safety and Hazards

The safety data sheet for a similar compound, tert-Butyl (3S)-3-amino-5-methylhexanoate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl (3S)-3-sulfamoylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-6-4-5-8(7-12)17(11,14)15/h8H,4-7H2,1-3H3,(H2,11,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXXNCYVUUIURI-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3S)-3-sulfamoylpiperidine-1-carboxylate

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